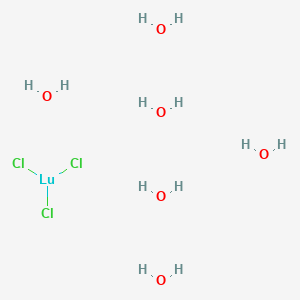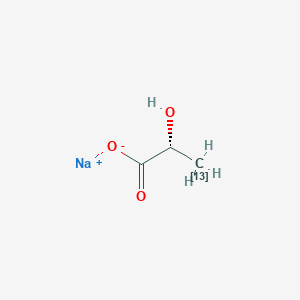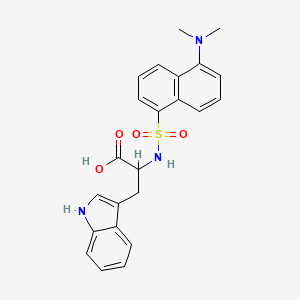![molecular formula C16H25ClN2O4 B12060651 2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;hydrochloride](/img/structure/B12060651.png)
2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid hydrochloride: (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride or simply AHPA , is a compound with the following properties:
- Empirical Formula: C10H13NO3 · HCl
- Molecular Weight: 231.68 g/mol
- CAS Number: 128223-55-2
Méthodes De Préparation
Synthetic Routes:: AHPA can be synthesized through various routes, but one common method involves the following steps:
Hydroxylation of Phenylbutyric Acid Derivative: Starting with a phenylbutyric acid derivative, hydroxylate the appropriate carbon to form the hydroxy group.
Amination: Introduce the amino group at the desired position using suitable reagents.
Methylation: Methylate the compound to obtain 2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid.
Industrial Production:: Industrial production methods may involve large-scale synthesis using optimized conditions, but specific details are proprietary.
Analyse Des Réactions Chimiques
AHPA can undergo several reactions:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions yield different products.
Substitution: AHPA can participate in substitution reactions. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid/base catalysts.
Applications De Recherche Scientifique
AHPA finds applications in:
Chemistry: As a building block for peptide synthesis.
Biology: Used in enzyme inhibition studies.
Medicine: Investigated for its potential therapeutic effects.
Industry: May have applications in drug development.
Mécanisme D'action
AHPA’s mechanism of action involves:
Enkephalinase Inhibition: It inhibits enkephalinase(s), enhancing met5-enkephalin-induced anti-nociception .
Comparaison Avec Des Composés Similaires
AHPA is unique due to its specific structure. Similar compounds include Bestatin (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-leucine, which is a metalloprotease inhibitor . Another related compound is 3-amino-2-hydroxy-4-phenylbutanoic acid .
Propriétés
IUPAC Name |
2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11;/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDFITZJGKUSDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile](/img/structure/B12060643.png)
